Product packaging for Dantrolene(Cat. No.:CAS No. 833480-90-3)

Dantrolene

Cat. No.: B7826280
CAS No.: 833480-90-3
M. Wt: 314.25 g/mol
InChI Key: OZOMQRBLCMDCEG-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Ryanodine (B192298) Receptor Research and Early Dantrolene (B1669809) Investigations

The study of Ryanodine Receptors (RyRs) is intrinsically linked to the plant alkaloid ryanodine, which was found to bind with high affinity and specificity to a large protein complex in the sarcoplasmic reticulum membrane. This protein was subsequently identified as the calcium release channel and named the Ryanodine Receptor. nih.gov Early research focused on its fundamental role in excitation-contraction (E-C) coupling, the process that links an electrical stimulus at the cell membrane to the release of calcium and subsequent muscle contraction. nih.gov

In parallel, this compound was developed as a muscle relaxant. biorxiv.org Its therapeutic significance skyrocketed with the discovery of its effectiveness in treating malignant hyperthermia (MH), a rare and life-threatening pharmacogenetic disorder. columbia.eduresearchgate.net MH is characterized by a hypermetabolic crisis triggered by certain volatile anesthetics or the depolarizing muscle relaxant succinylcholine (B1214915) in susceptible individuals. columbia.edu Research revealed that the underlying cause of most MH cases was a mutation in the RYR1 gene, leading to a dysfunctional and "leaky" channel. columbia.eduresearchgate.net The introduction of this compound into clinical practice in 1979 dramatically reduced MH mortality rates from approximately 80% to under 5%. researchgate.net This established this compound as a crucial tool for managing the condition and spurred further investigation into its precise molecular mechanism, confirming its direct inhibitory action on the RyR1 channel. columbia.eduresearchgate.net

Overview of Ryanodine Receptors (RyRs) as Intracellular Calcium Release Channels

Ryanodine Receptors are a class of massive ion channels responsible for the rapid release of calcium (Ca²⁺) from intracellular stores, primarily the sarcoplasmic and endoplasmic reticulum (SR/ER). nih.govwikipedia.org These channels are the largest known, with a homotetrameric structure weighing over 2 megadaltons. nih.govwikipedia.org They are crucial mediators of Ca²⁺ signaling, which governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. nih.govnih.govwikipedia.org

The function of RyRs is tightly regulated by a multitude of factors, including various ions, small molecules, and associated proteins. columbia.edu A key regulatory mechanism is calcium-induced calcium release (CICR), where a small influx of Ca²⁺ into the cytoplasm near the receptor triggers the channel to open and release a much larger amount of Ca²⁺ from the SR/ER. wikipedia.org However, the channel also possesses lower-affinity Ca²⁺ binding sites that lead to its inactivation at high cytosolic calcium concentrations, preventing the complete depletion of intracellular stores. wikipedia.orgutdallas.edu In vertebrates, three distinct isoforms of the RyR, encoded by separate genes, have been identified, each with unique tissue distribution and regulatory properties. nih.gov

The RyR1 isoform is predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling. columbia.eduwikipedia.org Unlike other isoforms, its activation in skeletal muscle is primarily mechanical. It is physically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-sensitive L-type calcium channel in the transverse tubule membrane. wikipedia.orgnih.gov Membrane depolarization detected by the DHPR induces a conformational change that is directly transmitted to RyR1, causing it to open and release Ca²⁺ from the sarcoplasmic reticulum. nih.gov

RyR1 is a homotetrameric protein with a massive cytosolic assembly that accounts for the majority of its structure, connecting regulatory domains to the pore-forming region. columbia.eduwikipedia.org This complex structure allows for allosteric regulation by numerous endogenous ligands and proteins, including ATP, calmodulin (CaM), and calstabin1 (also known as FKBP12). nih.govcolumbia.edu Mutations in the RYR1 gene are the primary cause of Malignant Hyperthermia Susceptibility (MHS) and are also linked to other myopathies. columbia.edupharmgkb.org Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to the cytoplasmic assembly of RyR1, far from the ion gate, specifically interacting with residues in a region known as the P1 domain. biorxiv.org This binding is thought to restrict the conformational changes needed for channel opening, thereby reducing Ca²⁺ leak from the SR. biorxiv.org

Table 1: Key Characteristics of the RyR1 Isoform

Feature Description
Primary Location Skeletal Muscle. wikipedia.org
Gene Location (Human) Chromosome 19q13.2. nih.gov
Activation Mechanism Direct mechanical coupling to the dihydropyridine receptor (DHPR). wikipedia.orgnih.gov
Key Function Excitation-Contraction (E-C) Coupling in skeletal muscle. columbia.edu
Associated Proteins Calmodulin (CaM), Calstabin1 (FKBP12), ATP. nih.govcolumbia.edu
Associated Pathology Malignant Hyperthermia (MH), Central Core Disease. columbia.edupharmgkb.org

| This compound Interaction | Direct inhibitor; binds to the P1 domain in the cytoplasmic assembly. biorxiv.org |

The RyR2 isoform is the predominant form found in cardiac muscle, with high levels of expression also occurring in the brain's Purkinje cells and cerebral cortex. nih.govwikipedia.org In the heart, RyR2 is the critical mediator of calcium-induced calcium release (CICR). wikipedia.orgwikipedia.org During a cardiac action potential, a small amount of Ca²⁺ enters the myocyte through L-type calcium channels. This influx of Ca²⁺ binds to and activates RyR2, triggering the release of a large wave of Ca²⁺ from the sarcoplasmic reticulum, which initiates contraction (systole). wikipedia.org

Structurally similar to RyR1, RyR2 is also a large homotetrameric channel. nih.gov Its gene is located on human chromosome 1q43. nih.gov The regulation of RyR2 is crucial for normal heart rhythm, and its dysfunction is linked to serious cardiac conditions. Mutations in the RYR2 gene can lead to catecholaminergic polymorphic ventricular tachycardia (CPVT), a disorder that causes stress-induced arrhythmias and can lead to sudden cardiac death, and arrhythmogenic right ventricular dysplasia (ARVD2). nih.govwikipedia.org These mutations often make the channel "leaky," causing inappropriate Ca²⁺ release during the heart's resting phase (diastole). researchgate.net While this compound has been investigated for its potential to stabilize overactive RyR2 in heart failure, its inhibitory action on this isoform appears to be more complex than on RyR1. nih.gov Research indicates that this compound's inhibition of RyR2 is dependent on the channel's association with the regulatory protein FKBP12.6. nih.gov

Table 2: Key Characteristics of the RyR2 Isoform

Feature Description
Primary Location Cardiac Muscle, Brain (Purkinje cells). nih.govwikipedia.org
Gene Location (Human) Chromosome 1q43. nih.gov
Activation Mechanism Calcium-Induced Calcium Release (CICR). wikipedia.orgwikipedia.org
Key Function E-C Coupling in cardiac muscle; regulation of heart rhythm. wikipedia.org
Associated Proteins Calmodulin (CaM), FKBP12.6 (Calstabin2). nih.gov
Associated Pathology Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), ARVD2. wikipedia.org

| This compound Interaction | Inhibition is dependent on the presence of the FKBP12.6 subunit. nih.gov |

The RyR3 isoform, sometimes referred to as the "brain type," is the most ubiquitously expressed of the three isoforms, though generally at lower levels than RyR1 and RyR2 in their respective primary tissues. nih.govnih.gov Significant expression of RyR3 is found in the brain, particularly in the hippocampus, corpus striatum, and diencephalon, as well as in smooth muscle and diaphragm. nih.govfrontiersin.org

Encoded by a gene on human chromosome 15, RyR3 forms homotetrameric channels similar to the other isoforms. nih.govnih.gov Functionally, RyR3 demonstrates Ca²⁺-dependent activation and is sensitized by caffeine (B1668208). nih.gov A distinctive property of RyR3 is its relatively low sensitivity to inactivation by high concentrations of calcium, which differentiates it from the other isoforms. utdallas.eduembopress.org In the brain, RyR3 appears to play a specific role in certain forms of synaptic plasticity and spatial learning. utdallas.eduembopress.org Studies using knockout mice have shown that the absence of RyR3 impairs weak forms of long-term potentiation (LTP) and depotentiation in the hippocampus, and can lead to behavioral abnormalities such as decreased social interaction. utdallas.edufrontiersin.org While it constitutes only a small fraction (around 2% or less) of the total RyR content in the brain, its distinct properties suggest it has specialized functions rather than redundant ones. nih.gov

Table 3: Key Characteristics of the RyR3 Isoform

Feature Description
Primary Location Brain (Hippocampus, Striatum), Smooth Muscle, Diaphragm. nih.govfrontiersin.org
Gene Location (Human) Chromosome 15q13.3-14. nih.gov
Activation Mechanism Calcium-Induced Calcium Release (CICR). nih.gov
Key Function Implicated in synaptic plasticity and spatial learning. utdallas.eduembopress.org
Distinctive Property Low sensitivity to inactivation by high Ca²⁺ concentrations. utdallas.eduembopress.org

| Relative Abundance | Generally low, estimated at ≤2% of total RyR in the brain. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4O5 B7826280 Dantrolene CAS No. 833480-90-3

Properties

IUPAC Name

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMQRBLCMDCEG-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873546
Record name [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (in aqueous DMF). (NTP, 1992)
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Low (146 mg/L), SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM AQ DIMETHYLFORMAMIDE

CAS No.

7261-97-4, 833480-90-3
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dantrolene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007261974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dantrolene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64QU97QCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

534 to 536 °F (NTP, 1992), 279-280 °C, 279 °C
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Mechanisms of Dantrolene Action on Ryanodine Receptors

Direct Inhibition of Ryanodine (B192298) Receptors and Modulation of Calcium Release

Dantrolene (B1669809) directly inhibits RyR channels, particularly RyR1 and RyR3, by suppressing excessive calcium release from the sarcoplasmic reticulum. mdpi.comdrugbank.comnih.govanesth-pain-med.org Although the RyR2 channel, found mainly in the heart, possesses a nearly identical this compound-binding sequence, it is generally considered unresponsive to this compound under normal physiological conditions. mdpi.comnih.govportlandpress.comanesth-pain-med.orgoup.com However, studies indicate that RyR2 can become sensitive to this compound-mediated inhibition under certain pathological states, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). mdpi.comnih.govmdpi.comjacc.orgnih.gov

The mechanism of inhibition involves this compound reducing the channel opening probability. nih.gov This effect can be dependent on the presence of other modulators like calmodulin (CaM), ATP, and cytosolic Mg²⁺, which can influence the channel's responsiveness to this compound. mdpi.comebi.ac.uknih.govnih.govphysiology.org For instance, this compound has been shown to inhibit both RyR1 and RyR2 only in the presence of CaM. nih.gov

Stabilization of RyR Channels

A key aspect of this compound's mechanism is its ability to stabilize the RyR channel structure. oup.comjacc.orgnih.govcapes.gov.brembopress.orgnih.govresearchgate.net This stabilization is thought to involve reinforcing interdomain interactions within the receptor, particularly between the N-terminal and central domains, which form a "domain switch" crucial for channel regulation. jacc.orgcapes.gov.brembopress.orgnih.govresearchgate.net In conditions like MH or heart failure, these interdomain interactions can be weakened or "unzipped," leading to channel dysfunction. jacc.orgcapes.gov.brembopress.orgnih.gov this compound binding is believed to restore these interactions, thereby stabilizing the closed state of the channel and preventing aberrant opening. jacc.orgnih.govcapes.gov.brembopress.orgnih.gov

Attenuation of Aberrant Intracellular Calcium Leak

This compound is effective in attenuating the aberrant intracellular calcium leak from the sarcoplasmic reticulum that occurs in various pathological conditions linked to RyR dysfunction. drugbank.comnih.govebi.ac.ukoup.comjacc.orgnih.govnih.govbiorxiv.org This uncontrolled calcium release contributes to the symptoms seen in MH and certain cardiac arrhythmias. oup.comjacc.orgnih.gov By stabilizing the RyR channel and reducing its open probability, this compound effectively suppresses this abnormal calcium leak. drugbank.comnih.govoup.comjacc.orgnih.govbiorxiv.org Studies have shown that this compound can restore normal calcium handling in cells expressing dysfunctional RyR mutants, increasing calcium store content and normalizing calcium transients. oup.comjacc.org

This compound Binding Sites and Conformational Modulation

Understanding where this compound binds on the RyR and how this binding alters the receptor's conformation is crucial for fully elucidating its mechanism.

Identification of Putative Binding Regions (e.g., P1 domain, Leu590-Cys609 region)

Early studies using photoaffinity labeling identified a putative this compound-binding site within RyR1 to the region spanning residues Leu590-Cys609, sometimes referred to as DP1. portlandpress.comjacc.orgnih.govnih.govresearchgate.net This sequence is highly conserved and nearly identical in RyR2 (residues 601-620). portlandpress.comoup.comnih.govnih.gov Despite this sequence homology, wild-type RyR2 does not typically bind this compound with high affinity. portlandpress.comoup.com

More recent cryo-electron microscopy (Cryo-EM) studies have provided further insights into this compound's binding location. Cryo-EM structures of this compound bound to RyR1 have revealed that the drug binds to the cytoplasmic assembly of the channel, specifically nestled within the V-shaped P1 domain. nih.govresearchgate.netbiorxiv.org Interacting residues within the P1 domain, such as W882, W996, and R1000 in RyR1, have been identified as playing a role in this compound binding through interactions like π-π stacking and hydrophobic and polar contacts. nih.govbiorxiv.org

While the Leu590-Cys609 region was initially proposed as a primary binding site, Cryo-EM data has suggested that while densities might appear in the vicinity of this region, they may be too small to accommodate the this compound molecule, pointing towards the P1 domain as a significant binding site. biorxiv.orgbiorxiv.org

Cryo-Electron Microscopy (Cryo-EM) Insights into this compound-RyR Interactions

Cryo-EM has been instrumental in visualizing the interaction between this compound and RyR channels at near-atomic resolution. oup.comnih.govresearchgate.netbiorxiv.org These studies have shown that this compound binds to specific sites within the cytoplasmic portion of RyR1, particularly within the P1 domain. nih.govresearchgate.netbiorxiv.org The binding of this compound induces conformational changes in the RyR structure. nih.govbiorxiv.orgbiorxiv.org For instance, Cryo-EM data indicates that this compound binding can cause a folding-in of the external arm of the P1 domain, altering its position and inducing movements in adjacent domains like the SPRY complex and handle domain. biorxiv.orgbiorxiv.org These conformational changes are thought to be linked to the stabilization of the channel's closed state and the reduction in channel opening probability. nih.govbiorxiv.org

Influence on Interdomain Interactions within Ryanodine Receptor Subtypes

This compound's therapeutic effect is strongly associated with its ability to influence interdomain interactions within RyR subtypes. physiology.orgpor-journal.comjacc.orgnih.govcapes.gov.brembopress.orgnih.gov In RyR1, this compound is believed to stabilize the "domain switch" formed by the N-terminal and central regions, reinforcing the zipped state that is critical for maintaining the channel in a closed conformation. jacc.orgcapes.gov.brembopress.orgnih.gov This is particularly relevant in MH, where mutations can disrupt these interactions. jacc.orgcapes.gov.brnih.gov

While wild-type RyR2 is less sensitive to this compound, the drug has been shown to correct defective interdomain interactions within RyR2 in pathological conditions like heart failure and CPVT. jacc.orgnih.govembopress.org This suggests that the conformation of RyR2 in diseased states may facilitate this compound binding and action. mdpi.comnih.govnih.govembopress.org The influence of this compound on interdomain interactions appears to be a common mechanism by which it exerts its inhibitory effects and attenuates aberrant calcium release in both RyR1- and pathologically altered RyR2-mediated conditions. jacc.orgnih.govembopress.org

The interaction between the N-terminal and central domains, separated by a significant number of residues in the linear sequence, is crucial for stabilizing the closed state of RyR channels. embopress.org this compound binding to regions like the P1 domain, which is part of the cytoplasmic assembly, allosterically influences these distant interdomain interactions, promoting a more stable, closed channel conformation. nih.govnih.govbiorxiv.orgbiorxiv.org

Here is a summary of key findings regarding this compound's interaction with RyR isoforms:

RyR IsoformResponsiveness to this compound (Normal)Responsiveness to this compound (Pathological)Putative Binding Region(s)Key Mechanism
RyR1ResponsiveResponsiveP1 domain, Leu590-Cys609 regionStabilizes interdomain interactions, reduces leak
RyR2UnresponsiveResponsive (e.g., in heart failure, CPVT)Domain 601-620, P1 domain (inferred)Stabilizes interdomain interactions, reduces leak
RyR3ResponsiveNot extensively studiedNot as extensively mapped as RyR1/RyR2Suppresses Ca²⁺ release

This table summarizes some of the key differences and similarities in this compound's action across the main RyR isoforms based on the provided information.

Isoform Selectivity of this compound Activity

Despite the structural homology and the presence of a nearly identical this compound-binding sequence across all three mammalian RyR isoforms, this compound demonstrates functional selectivity. mdpi.comresearchgate.netnih.gov This selectivity is a key aspect of its therapeutic profile, particularly in conditions like malignant hyperthermia which is primarily linked to RyR1 dysfunction. mdpi.comnih.gov

Specificity for RyR1 and RyR3 Channels

This compound is well-established as an inhibitor of both RyR1 and RyR3 channels. oup.commdpi.comresearchgate.netnih.govtocris.comnih.govresearchgate.net The therapeutic effect of this compound in malignant hyperthermia, a disorder largely caused by mutations in RyR1, is a direct result of its inhibitory action on the RyR1 channel, effectively suppressing aberrant Ca²⁺ release from the SR. mdpi.comresearchgate.netnih.govnih.gov Studies using techniques such as [³H]ryanodine binding have demonstrated that this compound inhibits RyR1 activity. nih.govresearchgate.net This inhibition is associated with an increase in the Kd of [³H]ryanodine binding to SR vesicles. nih.govresearchgate.net For instance, this compound (10 µM) was shown to increase the Kd of [³H]ryanodine binding to pig skeletal muscle RyR1 by approximately 3-fold. nih.govresearchgate.net This effect effectively reversed the decreased Kd observed with the malignant hyperthermia-associated RyR1 Arg⁶¹⁵ → Cys mutation. nih.govresearchgate.net

The RyR3 isoform, which also contains a this compound-binding sequence nearly identical to that in RyR1, is also significantly inhibited by this compound. oup.commdpi.comnih.govtocris.comnih.govresearchgate.net Research using cell-free approaches with HEK293 cells overexpressing RyR3 has demonstrated substantial inhibition of RyR3 activity by this compound, similar in extent to that observed for RyR1. mdpi.comnih.gov

Cryo-electron microscopy (cryo-EM) studies on this compound bound to the RyR1 have provided structural insights into its mechanism of inhibition. In a study examining this compound bound to the severe malignant hyperthermia Y522S RyR1 mutant, cryo-EM revealed that this compound binds to the cytoplasmic assembly of the channel, interacting with specific residues (W882, W996, and R1000) in the P1 domain. biorxiv.orgbiorxiv.org This binding site is located far from the ion gate. biorxiv.org this compound appears to reduce channel opening probability by restricting the central activation module, effectively "cooling down" the primed conformation induced by the mutation. biorxiv.orgbiorxiv.org Functional studies, including Ca²⁺ imaging in live cells and [³H]ryanodine binding experiments with alanine (B10760859) mutants of the interacting residues, have validated this proposed binding mode and confirmed that these mutations curtail this compound sensitivity. biorxiv.org

Context-Dependent Modulation of RyR2 Under Pathological Conditions

In contrast to RyR1 and RyR3, the cardiac RyR2 isoform is generally considered unresponsive to this compound under normal physiological conditions. mdpi.comresearchgate.netnih.govnih.govtocris.comnih.govresearchgate.net Studies using native cardiac SR vesicles and heterologously expressed RyR2 in HEK-293 cells have shown that RyR2 is unaffected by this compound. nih.govresearchgate.net However, a substantial body of evidence indicates that the RyR2 channel becomes sensitive to this compound-mediated inhibition under specific pathological conditions. oup.commdpi.comresearchgate.netnih.govtocris.comnih.govresearchgate.netnih.govoup.comnii.ac.jpelifesciences.org

Pathological hyperactivity of RyR2 is observed in structural heart diseases such as heart failure and in inherited disorders like catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govphysiology.organnualreviews.orgahajournals.org This hyperactivity leads to abnormal diastolic Ca²⁺ leak from the SR, contributing to arrhythmias and contractile dysfunction. nih.govphysiology.organnualreviews.orgahajournals.org Under these conditions, this compound has been shown to inhibit the aberrant Ca²⁺ release mediated by RyR2. nih.govphysiology.orgahajournals.org For example, this compound abolished the spontaneous activity of RyR2 channels isolated from failing hearts. mdpi.com In mouse models of CPVT with specific RyR2 mutations (e.g., R2474S), this compound stabilized the channels and exhibited antiarrhythmic effects. ahajournals.org The antiarrhythmic action of this compound in CPVT has been documented particularly under stress conditions when RyR2 channels become phosphorylated. mdpi.com

The mechanism by which RyR2 acquires sensitivity to this compound under pathological conditions is linked to conformational changes in the channel. nii.ac.jpportlandpress.com While the this compound-binding sequence is present in RyR2, it may be less accessible in the "unstressed" or normal conformation. portlandpress.com Studies suggest that the this compound-binding site on RyR2 is conformationally sensitive. portlandpress.com For instance, increasing EGTA concentration (≥10 mM), which reduces free Ca²⁺, increased [³H]this compound binding to RyR2 by approximately 2-fold, suggesting that the site's accessibility is influenced by the channel's conformational state. portlandpress.com Pathological conditions, including oxidative stress and specific mutations, can induce conformational changes in RyR2 that expose or alter the this compound binding site, rendering the channel responsive to inhibition. nii.ac.jpelifesciences.orgescholarship.org

Role of RyR2 Phosphorylation in this compound Responsiveness

RyR2 phosphorylation plays a critical role in modulating the channel's responsiveness to this compound inhibition, particularly under pathological conditions. mdpi.comtocris.comnih.govnih.gov Phosphorylation of specific serine residues on RyR2, such as S2808 (a substrate for PKA) and S2814 (phosphorylated by CaMKII), is implicated in acquiring sensitivity to this compound. mdpi.comnih.gov

Research indicates a tight connection between RyR2 phosphorylation and this compound's action. mdpi.com Studies have shown that PKA-mediated phosphorylation of S2808 can lead to a loss of this compound inhibition of RyR2. nih.govnih.gov Conversely, in failing hearts where RyR2 is often hyperphosphorylated, this compound can effectively inhibit aberrant Ca²⁺ release. mdpi.comnih.govelifesciences.org This suggests a complex interplay where phosphorylation status influences the channel's conformation and its interaction with this compound.

Experimental data supports the link between phosphorylation and this compound responsiveness. One study demonstrated that PKA phosphorylation caused partial dissociation of FKBP12.6 from the RyR2 complex, which was associated with a loss of this compound inhibition. nih.govnih.gov Subsequent incubation with exogenous FKBP12.6 reinstated this compound inhibition. nih.govnih.gov This highlights that phosphorylation-induced changes, potentially mediated through accessory protein interactions, are crucial for this compound's effect on RyR2.

Furthermore, chronic this compound treatment has been shown to decrease the phosphorylation of RyR2 in animal models of heart failure, suggesting a potential feedback mechanism or an indirect effect of this compound on kinase or phosphatase activity or their association with the receptor. researchgate.net

Influence of Accessory Proteins (e.g., Calmodulin, FKBP12.6) on RyR-Dantrolene Interaction

Accessory proteins associated with RyR channels significantly influence their function and can modulate the interaction with this compound. Calmodulin (CaM) and FKBP12.6 (also known as calstabin 2 for RyR2) are two such important regulatory proteins. nih.govtocris.comnih.govnii.ac.jp

Calmodulin is a ubiquitous calcium-sensing protein that binds to RyRs and modulates channel activity. nih.govresearchgate.net The interaction between CaM and RyR2 is crucial for this compound inhibition of the cardiac isoform. nih.govnih.govnih.govresearchgate.net Studies have shown that this compound inhibition of RyR2 requires the presence of CaM. nih.govnih.govresearchgate.net In single-channel recordings, this compound inhibited RyR2 only after the addition of physiological concentrations of CaM. researchgate.net The IC₅₀ for this compound inhibition of RyR2 in the presence of CaM was reported to be approximately 160 nM. nih.govnih.govresearchgate.net In cardiomyocytes, this compound's effect on reducing spontaneous Ca²⁺ waves was also dependent on the presence of CaM. researchgate.net In heart failure, RyR2 often exhibits decreased CaM binding affinity, and this compound has been shown to restore CaM-RyR2 binding under conditions of oxidative stress. nii.ac.jpescholarship.org This suggests that this compound may exert its effects on RyR2, at least in part, by influencing or stabilizing CaM binding, particularly when CaM-RyR2 interaction is impaired in disease states. nii.ac.jpahajournals.orgescholarship.org

FKBP12.6 is another key accessory protein that binds to RyR2 and stabilizes the channel in a closed state, preventing aberrant diastolic Ca²⁺ leak. mdpi.comnih.govnih.gov The association of FKBP12.6 with RyR2 is also critical for this compound inhibition of the cardiac channel. nih.govnih.gov Research indicates that this compound inhibition of RyR2 requires the presence of FKBP12.6. nih.govnih.gov As mentioned earlier, PKA-mediated phosphorylation of RyR2 can lead to the dissociation of FKBP12.6, resulting in a loss of this compound sensitivity. nih.govnih.gov Restoring FKBP12.6 binding can reinstate this compound inhibition. nih.govnih.gov This highlights that the integrity of the RyR2-FKBP12.6 interaction is a prerequisite for this compound to effectively inhibit the channel.

In the case of RyR1, it interacts with FKBP12 (also known as calstabin 1). mdpi.com While the interaction between RyR1 and FKBP12 is important for stabilizing the channel's open/closed states, the dependence of this compound's action on FKBP12 binding to RyR1 is less clear compared to the RyR2-FKBP12.6 interaction. Some studies suggest that RyR1 phosphorylation does not appear to be a prerequisite for this compound's action, unlike the case with RyR2. mdpi.com

The interplay between this compound, RyR isoforms, and accessory proteins like CaM and FKBP12.6 is complex and context-dependent, particularly for RyR2 under pathological conditions. Disruptions in the binding of these accessory proteins, often influenced by post-translational modifications like phosphorylation and oxidation, can alter the conformation of the RyR channel and consequently affect its responsiveness to this compound.

Here is a summary of the isoform selectivity and accessory protein influence:

RyR IsoformNormal ConditionsPathological Conditions (e.g., HF, CPVT)Influence of CaMInfluence of FKBP12/FKBP12.6
RyR1Inhibited by this compoundInhibited by this compoundInhibition dependent on CaM presence. nih.govresearchgate.netresearchgate.netInteraction with FKBP12 is important for stability. mdpi.com
RyR2Generally UnresponsiveBecomes sensitive to inhibition. mdpi.comnih.govInhibition requires CaM presence. nih.govnih.govresearchgate.netInhibition requires FKBP12.6 presence. nih.govnih.gov
RyR3Inhibited by this compoundNot explicitly detailed in sourcesNot explicitly detailed in sourcesNot explicitly detailed in sources

Impact of Dantrolene on Intracellular Calcium Dynamics Beyond Ryr Modulation

Regulation of Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Calcium Store Content

Dantrolene's primary mechanism involves modulating calcium release from the SR and endoplasmic reticulum (ER). By stabilizing the resting state of RyR channels, This compound (B1669809) helps prevent excessive calcium release, thereby aiding in the maintenance of SR/ER calcium stores. embopress.orgembopress.orgbioworld.com This effect is particularly relevant in conditions characterized by abnormal calcium leak from these stores. For instance, in models of Darier disease, which is caused by mutations in the SERCA2 gene affecting ER calcium pumping, this compound treatment has been shown to improve ER calcium homeostasis. embopress.orgembopress.orgbioworld.com Studies in primary Darier disease patient keratinocytes and SERCA2-inhibited human epidermal keratinocytes demonstrated that this compound significantly reduced baseline and peak cytoplasmic calcium levels following SERCA2 inhibition, indicating improved retention of calcium within the ER. embopress.orgbioworld.com Furthermore, this compound pretreatment increased baseline ER calcium levels and inhibited calcium efflux induced by SERCA2 inhibition. bioworld.com This suggests that this compound's ability to limit calcium leak from the ER contributes to restoring and maintaining calcium levels within this critical intracellular store.

Modulation of Excitation-Contraction Coupling Pathways in Skeletal Muscle

Excitation-contraction (EC) coupling in skeletal muscle involves a complex interplay between the dihydropyridine (B1217469) receptor (DHPR) in the T-tubule membrane and the RyR1 in the SR. While this compound is known to affect this process by influencing RyR1, its precise mechanism within the EC coupling pathway is still an area of investigation. drugbank.comphysiology.orgnih.govnih.gov Some studies suggest a direct inhibition of RyR1, while others have not found a direct effect on the isolated channel, proposing that its action might involve an ancillary protein or an indirect modulation of DHPR-RyR1 interactions. physiology.orgrupress.org Research using voltage-clamp measurements in skeletal muscle fibers has shown that this compound suppresses the depolarization-induced increase in intracellular calcium by inhibiting calcium release from the SR. nih.govresearchgate.net This suppression affects both the early peak and the maintained steady level of SR calcium permeability. researchgate.net Interestingly, while this compound inhibits SR calcium release, it has been reported not to significantly alter the voltage dependence of intramembrane charge movements or L-type calcium currents (ICa), although some studies noted a slowing of ICa inactivation and reduced conductance. rupress.orgresearchgate.net These findings suggest that this compound primarily impacts calcium release downstream of the voltage-sensing event in EC coupling, potentially through an allosteric modulation of RyR1 or indirectly via associated proteins, rather than directly affecting the initial electrical signals or L-type calcium channel activity. rupress.org

Effects on Mitochondrial Calcium Homeostasis

Mitochondria play a crucial role in cellular calcium homeostasis, acting as buffers and influencing various cellular processes. researchgate.netmdpi.com this compound has been shown to influence mitochondrial calcium dynamics, particularly in neurons and other cell types. researchgate.netnih.gov

Influence on Mitochondrial Calcium Uptake

Investigations have indicated that this compound can inhibit mitochondrial calcium uptake. In neurons, this compound treatment was found to inhibit mitochondrial calcium uptake induced by IP3-mediated calcium release from the ER. researchgate.net This effect was observed to be reversible. researchgate.net Studies using isolated mitochondria have also shown that this compound can decrease mitochondrial calcium uptake. researchgate.net For instance, incubation of isolated heart mitochondria with 10 µM this compound decreased mitochondrial calcium uptake by over 50%. researchgate.net While the mitochondrial calcium uniporter (MCU) is the primary mediator of mitochondrial calcium uptake, some research suggests the existence of MCU-independent pathways, and studies using MCU-knockout mitochondria in the brain found residual calcium uptake that was insensitive to this compound. iu.edu This indicates that while this compound can inhibit mitochondrial calcium uptake, its effect may be dependent on the specific calcium entry pathway and cell type.

Interplay between ER/SR Calcium Release and Mitochondrial Calcium Dynamics

There is a close physical and functional relationship between the ER/SR and mitochondria, particularly at mitochondria-associated ER membranes (MAMs), which facilitates calcium transfer between these organelles. mdpi.comnih.govmdpi.comresearchgate.netuni-muenchen.de this compound's modulation of ER/SR calcium release can consequently impact mitochondrial calcium dynamics. By reducing excessive calcium leak from the ER/SR, this compound can prevent mitochondrial calcium overload, which can be detrimental to mitochondrial function and trigger apoptotic pathways. researchgate.netnih.gov Studies suggest that the calcium released from the ER through IP3 receptors can be rapidly taken up by mitochondria located in close proximity via VDAC channels and the MCU. mdpi.commdpi.comfrontiersin.org this compound's action on RyR-mediated release, and potentially other effects on ER calcium, can therefore indirectly influence the calcium load experienced by mitochondria, contributing to the maintenance of mitochondrial health and function, as observed in studies related to neurodegenerative diseases and other conditions. nih.govnih.govoup.com

Dantrolene in Preclinical Models of Pathological Calcium Dysregulation

Models of RyR1-Related Calcium Dysregulation

The skeletal muscle isoform, RyR1, is the primary target of dantrolene (B1669809) and is centrally involved in excitation-contraction coupling patsnap.commdpi.com. Dysregulation of RyR1 is a hallmark of malignant hyperthermia susceptibility.

Mechanistic Studies in Malignant Hyperthermia Susceptibility Models

Malignant hyperthermia (MH) is a pharmacogenetic disorder often triggered by volatile anesthetics, leading to uncontrolled calcium release from the SR via mutated RyR1 channels patsnap.commdpi.comportlandpress.comuq.edu.au. This excessive calcium release results in a hypermetabolic state patsnap.commdpi.com. Preclinical studies using MH-susceptible muscle fibers and animal models have demonstrated that this compound directly inhibits the aberrant Ca²⁺ release from RyR1 patsnap.commdpi.comportlandpress.comnih.gov.

Studies have shown that MH-susceptible RyR1 channels are hypersensitive to agonists like volatile anesthetics and caffeine (B1668208) mdpi.com. This compound's inhibitory effect on RyR1 is dependent on factors such as cytosolic magnesium concentrations, which are likely to be elevated during an MH event and can work synergistically with this compound to inhibit calcium release uq.edu.au.

Recent cryo-electron microscopy (cryo-EM) studies have provided structural insights into how this compound interacts with RyR1. In a severe MH RyR1 mutant (Y522S), cryo-EM revealed that this compound binds to the cytoplasmic assembly of the channel, specifically interacting with residues W882, W996, and R1000 in the P1 domain biorxiv.orgbiorxiv.orgnih.gov. This binding site is located far from the ion gate biorxiv.orgnih.gov. By binding to this region, this compound reduces the channel's opening probability by restricting the central activation module, effectively "cooling down" the primed conformation caused by the mutation biorxiv.orgbiorxiv.orgnih.gov. This structural stabilization prevents the excessive calcium leak characteristic of MH biorxiv.orgbiorxiv.org.

Data from studies in MH models highlight the effectiveness of this compound in counteracting the pathological calcium release.

Model SystemRyR1 Mutation/ConditionEffect of this compound on Calcium ReleaseKey FindingSource
MH-susceptible human muscleMH mutations in RyR1Inhibits halothane-induced Ca²⁺ releaseEffectiveness dependent on cytosolic Mg²⁺ concentration. uq.edu.au uq.edu.au
MH RyR1 mutant (Y522S)Y522S mutationReduces channel opening probabilityBinds to cytoplasmic assembly, stabilizes channel conformation. biorxiv.orgbiorxiv.orgnih.gov biorxiv.orgbiorxiv.orgnih.gov
Skeletal muscle fascicle/cellsMH-susceptible RyR1Strong inhibition of Ca²⁺ signalingConsistent action observed in vitro. nih.gov nih.gov

Models of RyR2-Related Calcium Dysregulation in Cardiac Pathophysiology

The cardiac isoform, RyR2, plays a crucial role in excitation-contraction coupling in the heart ahajournals.org. Dysregulation of RyR2 is implicated in various cardiac pathologies, including heart failure and arrhythmias mdpi.comahajournals.org. While RyR2 is generally considered less sensitive to this compound than RyR1, evidence suggests it becomes responsive under certain pathological conditions mdpi.com.

Preclinical Heart Failure Models

Heart failure (HF) is associated with aberrant diastolic calcium leak through RyR2 channels, which can contribute to contractile dysfunction and arrhythmia susceptibility ahajournals.orgahajournals.orgahajournals.orgbiorxiv.org. RyR2 hyperphosphorylation by protein kinase A (PKA) or calmodulin kinase II (CaMKII) has been implicated in increasing calcium release in HF ahajournals.orglife-science-alliance.org.

Preclinical studies in various HF models have investigated the effects of this compound on RyR2-mediated calcium dysregulation. In models such as canine tachycardia-induced HF, mouse transverse aortic constriction, and monocrotaline-induced pulmonary arterial hypertension in rats (leading to right ventricular failure), this compound has shown beneficial effects ahajournals.orgahajournals.orgelifesciences.org. This compound has been shown to decrease SR Ca²⁺ leak (manifested as reduced calcium sparks) and increase SR Ca²⁺ load in failing myocytes nih.gov. This inhibition of diastolic calcium leak can prevent spontaneous arrhythmogenic calcium release and potentially preserve cardiac inotropy nih.gov.

Studies suggest that this compound may stabilize RyR2 function in failing hearts ahajournals.orgnih.gov. In a rat model of pulmonary arterial hypertension, daily administration of this compound delayed the progression of decompensation and improved survival ahajournals.org.

Data from preclinical HF models demonstrate this compound's ability to mitigate RyR2 dysfunction:

Model SystemRyR2 Condition/PathologyEffect of this compound on Calcium HandlingOutcome/FindingSource
Canine tachycardia-induced HFAberrant diastolic Ca²⁺ leak, potentially hyperphosphorylated RyR2 ahajournals.orgahajournals.orglife-science-alliance.orgDecreased SR Ca²⁺ leak, increased SR Ca²⁺ load. ahajournals.orgnih.govPrevents spontaneous arrhythmogenic Ca²⁺ release, preserves inotropy. nih.gov Stabilizes RyR2. ahajournals.orgnih.gov ahajournals.orgnih.gov
Mouse transverse aortic constrictionIncreased RyR2 Ca²⁺ leakage ahajournals.orgahajournals.orgSuppresses RyR2 hyperactivity biorxiv.orgReduces pathological cardiac remodeling, improves left ventricular function. biorxiv.org Delays cardiac decompensation. elifesciences.org ahajournals.orgbiorxiv.orgelifesciences.org
Monocrotaline-induced pulmonary arterial hypertension (rat RV failure model)Diastolic SR Ca²⁺ leakage via oxidized RyR2 ahajournals.orgInhibits diastolic SR Ca²⁺ leakage. ahajournals.orgDelays decompensation progression, improves survival rate. ahajournals.org ahajournals.org
Failing rabbit myocytesImpaired RyR2 function mdpi.comInhibited diastolic Ca²⁺ leak, increased threshold for SOICR. mdpi.comAntiarrhythmic effects, preserved inotropy. mdpi.com Ineffective in healthy myocytes. mdpi.com mdpi.com

Preclinical Models of Arrhythmogenesis (e.g., Catecholaminergic Polymorphic Ventricular Tachycardia)

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited arrhythmogenic disorder often caused by mutations in the RYR2 gene, leading to destabilized or "leaky" RyR2 channels and delayed afterdepolarizations (DADs) ahajournals.orglife-science-alliance.orgnih.govnih.gov.

Preclinical models of CPVT, such as knock-in mice carrying human CPVT mutations (e.g., RyR2R2474S/+), have been used to evaluate this compound's antiarrhythmic effects ahajournals.orglife-science-alliance.orgnih.gov. In these models, this compound has been shown to prevent abnormal calcium leak through mutant RyR2 channels ahajournals.orgnih.gov. Studies using myocytes derived from induced pluripotent stem cells of individuals with CPVT mutations have also demonstrated that this compound decreases calcium leak and increases the threshold for spontaneous calcium release, effects predicted to normalize pathophysiologic RyR2 function ahajournals.org.

This compound is thought to stabilize RyR2 by enhancing the affinity of calmodulin (CaM) binding, which is often reduced in CPVT and heart failure ahajournals.orgahajournals.orgfrontiersin.org. This stabilization prevents domain unzipping within RyR2, thereby suppressing calcium leakage and arrhythmias ahajournals.orgfrontiersin.org.

Preclinical findings in arrhythmogenesis models support this compound's potential:

Model SystemRyR2 Mutation/ConditionEffect of this compound on Calcium HandlingOutcome/FindingSource
CPVT knock-in mouse (RyR2R2474S/+)R2474S mutationPrevents abnormal Ca²⁺ leak, stabilizes channels. ahajournals.orgnih.gov Reduces Ca²⁺ spark frequency. life-science-alliance.orgAntiarrhythmic effect in vivo, prevents CPVT. ahajournals.orgnih.gov Increases threshold for spontaneous Ca²⁺ release. ahajournals.org ahajournals.orglife-science-alliance.orgnih.gov
Myocytes from CPVT patient iPSCsVarious CPVT mutationsDecreases Ca²⁺ leak, increases threshold for spontaneous Ca²⁺ release. ahajournals.orgmdpi.comPredicted to normalize pathophysiologic RyR2 function and be antiarrhythmic. ahajournals.org ahajournals.orgmdpi.com
Myocytes from failing human heartsPathological RyR2 leakInhibits resting Ca²⁺ leak and spontaneous Ca²⁺ transients. mdpi.comAntiarrhythmic effects observed. mdpi.com mdpi.com
Canine tachycardia-induced HF (arrhythmia component)Destabilized RyR2Enhances CaM binding to RyR2, inhibits Ca²⁺ leakage, suppresses arrhythmia. ahajournals.org Stabilizes tetramer. ahajournals.orgPrevents triggered activity-associated ventricular arrhythmia. ahajournals.org ahajournals.org

Neuroprotective Mechanisms in Neurological Disease Models

Calcium dysregulation is increasingly recognized as a significant factor in the pathogenesis of various neurological disorders, including Alzheimer's disease semanticscholar.orgnih.govgrantome.com. Aberrant calcium release from the ER via RyRs (and InsP3 receptors) contributes to neuronal dysfunction and death semanticscholar.orgnih.govgrantome.com.

Alzheimer's Disease Models: Impact on Calcium Homeostasis and Amyloid Pathology

Alzheimer's disease (AD) is characterized by disrupted intracellular calcium homeostasis, particularly abnormal and excessive calcium release from the ER via RyRs semanticscholar.orgnih.govgrantome.comnih.gov. This calcium dysregulation is believed to play a role in the development of AD neuropathology, including amyloid-beta (Aβ) production, tau pathology, synaptic dysfunction, and memory loss semanticscholar.orgnih.govnih.gov.

Preclinical studies in AD models, such as the triple transgenic Alzheimer mouse model (3xTg-AD) and 5XFAD mice, have investigated the neuroprotective effects of this compound nih.govgrantome.comnih.gov. This compound, as a RyR antagonist, has been shown to ameliorate the abnormal calcium release from RyRs in AD models semanticscholar.orgnih.gov.

Studies in 3xTg-AD mice treated with this compound demonstrated a significant reduction in both memory deficits and amyloid plaque load in the hippocampus nih.govnih.gov. This compound treatment has been linked to the modulation of RyR-mediated calcium release and its influence on β- and γ-secretase activities, which are involved in Aβ production semanticscholar.orgnih.gov. By inhibiting excessive calcium release, this compound may reduce Aβ production and prevent learning and memory decline semanticscholar.orgnih.gov.

This compound has also shown potential in mitigating other aspects of AD pathology in preclinical settings. It has been demonstrated to prevent amyloid-beta induced apoptosis and reduce cellular peroxide levels in an in vitro AD model using cells expressing a proapoptotic presenilin-1 mutation, suggesting protection against oxidative stress nih.gov. Furthermore, this compound has been reported to upregulate the anti-apoptotic protein Bcl-2 nih.gov.

Studies using induced pluripotent stem cells (iPSCs) from patients with familial AD (FAD) or sporadic AD (SAD) with the APOE4 risk factor have shown that this compound can promote neuronal differentiation by inhibiting the over-activation of RyRs and NMDA receptors grantome.comtechnologypublisher.com.

The delivery method of this compound can influence its effectiveness in neurological models. Intranasal administration of this compound nanoparticles has shown improved brain uptake and inhibited memory loss in AD animal models, with potentially reduced peripheral side effects compared to oral or subcutaneous routes technologypublisher.complos.org.

Preclinical data in AD models illustrate this compound's impact:

Model SystemAD Pathology/ConditionEffect of this compound on Calcium/PathologyOutcome/FindingSource
Triple transgenic Alzheimer mouse model (3xTg-AD)Disrupted intracellular Ca²⁺ homeostasis, amyloid pathology, memory deficits. nih.govnih.govAmeliorates abnormal Ca²⁺ release from RyRs. semanticscholar.orgnih.gov Significantly reduced amyloid plaque load in hippocampus. nih.govnih.govSignificantly reduced memory deficits. nih.govnih.gov Prevention of learning and memory decline linked to reduced Aβ production. semanticscholar.orgnih.gov semanticscholar.orgnih.govnih.gov
5XFAD miceMemory loss grantome.comAbolished memory loss (with intranasal administration). grantome.comSuggests potential therapeutic effect on cognitive function. grantome.com grantome.com
In vitro AD model (cells with PS-1 mutation)Amyloid-beta induced apoptosis, oxidative stress. nih.govSignificantly prevented amyloid-beta induced apoptosis, resulted in lower cellular peroxide levels. nih.gov Upregulated anti-apoptotic protein Bcl-2. nih.govProtection against oxidative stress and apoptosis. nih.gov nih.gov
iPSCs from FAD/SAD patientsRyR/NMDAR over-activation grantome.comtechnologypublisher.comInhibits excessive activation of RyRs and NMDARs. grantome.comtechnologypublisher.com Promoted neuronal differentiation. grantome.comtechnologypublisher.comSuggests potential to restore intracellular Ca²⁺ homeostasis and promote neurogenesis. grantome.comtechnologypublisher.com grantome.comtechnologypublisher.com

Models of Ischemia and Excitotoxicity

In preclinical models of ischemia and excitotoxicity, this compound has demonstrated neuroprotective effects. Ischemia-induced axonal degeneration, particularly in the spinal cord, is linked to increased calcium release from the endoplasmic reticulum (ER) mediated by RyRs researchgate.net. Studies using models of spinal cord injury (SCI) have shown that this compound treatment can reduce secondary damage, preventing lipid peroxidation and augmenting endogenous antioxidant defense systems nih.gov. In vitro experiments on mouse cerebral cortex neurons have shown that this compound can reduce glutamate-induced increases in intracellular calcium levels, thereby protecting neurons from glutamate-induced neurotoxicity nih.gov. This protective effect is attributed to this compound's ability to inhibit activation of NMDA receptors in various cell lines and attenuate glutamate (B1630785) excitotoxicity nih.govbiorxiv.org. In a rat model of middle carotid artery occlusion with reperfusion, this compound significantly reduced the ischemia-induced increase in glutamate concentration and prevented neuronal loss nih.gov. Furthermore, in a neonatal hypoxic-ischemic brain injury model in mice and an oxygen-glucose deprivation (OGD) model of cortical neurons, this compound application reduced brain injury and nerve cell death researchgate.net. The neuroprotective effect in the OGD model was associated with reduced intracellular calcium levels and decreased apoptotic proteins researchgate.net.

Models of Other Neurodegenerative Conditions (e.g., Huntington's Disease, Amyotrophic Lateral Sclerosis, Spinocerebellar Ataxia)

This compound has been investigated for its potential in several neurodegenerative disease models where calcium dysregulation is a prominent feature.

In Huntington's Disease (HD), altered calcium signaling is considered part of the pathomechanism rupress.org. Studies in transgenic mouse models of HD, such as the YAC128 and R6/2 models, have explored this compound's neuroprotective potential rupress.orgnih.govresearchgate.net. In the YAC128 model, this compound was found to be neuroprotective rupress.org. In the R6/2 mouse model, this compound significantly reduced the amplitude and area of calcium transients in cortical pyramidal neurons, suggesting RyRs and L-type calcium channels as potential therapeutic targets nih.govnih.gov. Computational models also suggest that this compound, by targeting RyRs, could address calcium dynamics dysfunction in HD, which is exacerbated by neuronal atrophy oup.com.

For Amyotrophic Lateral Sclerosis (ALS), calcium dysregulation, particularly due to pathological activation of RyRs, is implicated in motor neuron degeneration biorxiv.orgnih.gov. While one study suggested a modest role for RyR-mediated calcium release in SOD1G93A mice and found no protective effect of this compound in this model via traditional administration routes, likely due to limited CNS penetration biorxiv.orgfrontiersin.org, a more recent study using intranasally administered this compound nanoparticles in SOD1-G93A transgenic ALS mice showed significant improvements in neurological outcomes, motor function, muscle strength, and survival probability biorxiv.orgnih.govresearchgate.net. This suggests that effective delivery of this compound to the CNS may be crucial for its therapeutic potential in ALS biorxiv.org. This compound may ameliorate calcium dysregulation in ALS by inhibiting RyR- and InsP3R-mediated calcium release and blocking mitochondrial RyRs involved in ER-to-mitochondria calcium transfer biorxiv.orgresearchgate.net.

In Spinocerebellar Ataxia (SCA), disturbed calcium signaling is also observed nih.gov. In mouse models of SCA2 and SCA3, inhibiting downstream calcium release with this compound, an InsP3 receptor inhibitor, improved motor performance and reduced neuronal loss nih.govjneurosci.orgamegroups.orgamegroups.cn. Studies suggest that the neuroprotective effects of this compound in SCA models are related to inhibiting calcium signals induced by abnormal intracellular calcium release amplified by RyRs nih.govjneurosci.org.

Mechanisms in Other Cellular and Animal Disease Models

Beyond neurodegenerative conditions, this compound's impact on calcium homeostasis has been investigated in models of autoimmune diseases, Darier disease, and Wolfram syndrome, as well as in the context of oxidative stress.

Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis)

Calcium signaling plays a crucial role in immune cell function, and dysregulation has been implicated in autoimmune diseases frontiersin.org. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a T cell-mediated autoimmune neuroinflammatory disease, daily administration of this compound significantly reduced the severity of clinical symptoms and dampened inflammation in the spinal cord nih.govfrontiersin.orgresearchgate.net. This suggests that suppressing RyR activity with this compound may attenuate autoimmune and inflammatory responses frontiersin.orgresearchgate.net. RyRs are expressed in various immune cells, and their modulation by this compound may contribute to the observed effects in EAE frontiersin.org.

Darier Disease Models: ER Calcium Homeostasis and Cell Adhesion

Darier disease (DD) is a skin disorder caused by mutations in the ATP2A2 gene, encoding SERCA2, an ER calcium ATPase crucial for maintaining ER calcium homeostasis dntb.gov.uanih.govembopress.orgnih.govresearcher.life. These mutations lead to impaired calcium pumping into the ER, affecting cellular calcium dynamics and function, including cell adhesion dntb.gov.uanih.govnih.govresearcher.life. In various in vitro models of DD and SERCA2 inhibition, this compound, as a ryanodine (B192298) receptor antagonist, aided in the retention of ER calcium and promoted cell adhesion dntb.gov.uanih.govembopress.orgnih.govresearcher.life. This compound treatment also reduced ER stress and suppressed apoptosis in these models dntb.gov.uanih.govnih.govresearcher.life. These findings suggest that this compound specifically targets pathogenic mechanisms of DD related to ER calcium dysregulation and impaired cell adhesion dntb.gov.uanih.govnih.govresearcher.life.

Wolfram Syndrome Models: ER Calcium Depletion and Cell Survival

Wolfram syndrome is a genetic disorder considered a prototype of human ER disease, characterized by diabetes and neurodegeneration, and caused by mutations in genes like WFS1, which encodes an ER-localized protein pnas.orggoogle.commedrxiv.org. Loss of WFS1 function leads to dysregulation of ER calcium stores and increased cytoplasmic calcium levels, contributing to cell death pnas.orggoogle.commedrxiv.orgresearchgate.net. Preclinical studies using cell and mouse models of Wolfram syndrome have shown that this compound can prevent ER stress-mediated cell death pnas.orggoogle.comresearchgate.net. This compound treatment decreased cytosolic calcium levels and restored them in WFS1-deficient cells pnas.orgresearchgate.net. It also suppressed apoptosis and calpain activity, which is hyperactivated in Wolfram syndrome models due to high cytosolic calcium pnas.orggoogle.comresearchgate.net. These results indicate that this compound could prevent cell death in Wolfram syndrome by suppressing calpain activation and stabilizing ER calcium pnas.orgresearchgate.net.

Investigations into Oxidative Stress and Antioxidant Properties in Cellular Systems

Studies have investigated the relationship between this compound and oxidative stress in cellular systems. While some research suggests that this compound may not have significant direct free radical scavenging activity in vitro researchgate.net, other studies indicate it can reduce oxidative stress and its consequences. In a study on traumatic spinal cord injury in rabbits, this compound treatment prevented lipid peroxidation and augmented endogenous antioxidant defense systems nih.gov. In a model of gamma irradiation-induced damage in rat erythrocytes, this compound pretreatment significantly reduced malondialdehyde (MDA) levels and increased the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) researchgate.netnih.gov. This suggests that this compound has antioxidant properties in this context, potentially by decreasing lipid peroxidation and increasing antioxidant enzyme activity researchgate.netnih.gov. Additionally, in a cell-based assay of neuroprotection from oxidative stress induced by dopamine, this compound was effective in reducing reactive oxygen species (ROS) production, an activity potentially related to its monoamine oxidase (MAO) inhibitory activity rather than direct radical scavenging mdpi.com.

Preclinical Pharmacological and Pharmacokinetic Aspects of Dantrolene

Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Systems

Preclinical studies in various animal models have provided insights into the absorption, distribution, metabolism, and excretion of dantrolene (B1669809). Following oral administration, the absorption of this compound is generally slow and incomplete, but dose-related blood levels are achieved. hres.capaladin-pharma.comfda.gov Peak plasma concentrations are typically reached several hours after dosing. hres.capaladin-pharma.com

Distribution studies have indicated that this compound is slightly more associated with red blood cells than with the plasma fraction of blood. hres.capaladin-pharma.com Plasma protein binding is significant, with studies reporting binding exceeding 91%. dovepress.com This high protein binding can influence the distribution of the drug to tissues and potentially lead to drug-drug interactions with other highly protein-bound substances. dovepress.com

Metabolism of this compound primarily occurs in the liver via hepatic microsomal enzymes through both oxidative and reductive pathways. hres.capaladin-pharma.comnih.gov Oxidation leads to the formation of 5-hydroxythis compound (B195765) (5-HD), while reduction results in aminothis compound, which is subsequently acetylated to the reduced acetylated derivative (RAD). nih.gov These metabolites may retain some muscle relaxant properties. nih.gov

Excretion of this compound and its metabolites occurs through both urine and bile. nih.gov In dogs, a significant portion of an intravenous dose is excreted as the hydroxylated metabolite in bile, whereas a smaller percentage is excreted this way in rats. hres.capaladin-pharma.com Total excretion of known metabolites in urine is estimated to be around 3% in dogs and approximately 10% in rats. hres.capaladin-pharma.com In humans, approximately 79% is excreted as 5-HD, 17% as RAD, and 4% as unchanged drug in the urine. nih.gov

Preclinical ADME studies are crucial in drug development to assess the in vivo behavior of a compound and inform decisions regarding formulation, dosing schedules, and potential interactions before clinical trials. admescope.comresearchgate.netepo-berlin.com

Here is a summary of ADME characteristics observed in some experimental systems:

SpeciesAdministration RouteAbsorptionPeak Plasma Concentration TimeMetabolismMajor MetabolitesExcretion Route (Major)
RatsOralIncomplete4-6 hours hres.capaladin-pharma.comHepatic microsomal enzymes (oxidation, reduction, acetylation) hres.capaladin-pharma.comnih.gov5-hydroxy analog, acetamino analog hres.capaladin-pharma.comUrine, Bile nih.gov
DogsIntravenousN/AN/AHepatic microsomal enzymesHydroxylated metaboliteBile (major), Urine
HorsesIntravenousN/ARapid elimination researchgate.netHepatic microsomes (two enzymes suggested) researchgate.netNegligible unchanged drug and reduced metabolites in urine/bile; ~2% hydroxy metabolite in urine, ~25% in bile researchgate.netUrine, Bile researchgate.net
HorsesIntragastricIncomplete1.5 hours researchgate.netHepatic microsomes-Urine, Bile researchgate.net

Note: Data compiled from various sources and may represent findings from different studies.

Brain Penetration and Central Nervous System Distribution in Animal Models

The ability of this compound to penetrate the blood-brain barrier (BBB) and distribute within the central nervous system (CNS) has been a subject of investigation in animal models, particularly in the context of potential neuroprotective applications. While this compound is a lipid-soluble molecule with a relatively low molecular weight (314 g/mol ), properties generally favoring BBB penetration, its actual ability to cross the barrier has been debated, with some evidence supporting penetration and other studies suggesting limited passage. nih.gov

Studies using different administration routes have yielded varying results regarding brain concentrations. For instance, in a spinocerebellar ataxia type 3 animal model, oral administration resulted in a brain this compound concentration of 67 nM at 30 minutes, which was reported as neuroprotective. nih.gov However, intranasal administration has been explored as a method to enhance brain penetration and achieve higher CNS concentrations. Studies in mice have demonstrated that intranasal delivery of this compound can result in significantly higher brain concentrations and a longer duration in the brain compared to oral or subcutaneous administration. nih.govbiorxiv.orgresearchgate.netmdpi.com For example, intranasal administration in C57BL/6 mice resulted in brain concentrations of 479 nM at 150 minutes, levels substantially higher than those observed with oral administration. nih.gov This suggests that intranasal delivery may offer a more effective route for targeting the CNS with this compound. biorxiv.orgresearchgate.netmdpi.comnih.gov

The increased brain-to-blood concentration ratio observed with intranasal administration, particularly with nanoparticle formulations, further supports enhanced CNS delivery. biorxiv.orgresearchgate.net This approach is being investigated for its potential in treating neurodegenerative diseases where improved CNS penetration is desired. biorxiv.orgnih.gov

In Vitro and Ex Vivo Pharmacodynamic Characterization

In vitro and ex vivo studies have been instrumental in characterizing the pharmacodynamic effects of this compound, particularly its interaction with ryanodine (B192298) receptors (RyRs) and its impact on calcium release and muscle contractility.

This compound is known to inhibit the release of Ca²⁺ from the sarcoplasmic reticulum, primarily by acting on the ryanodine receptor type 1 (RyR1), which is predominantly found in skeletal muscle. mdpi.comresearchgate.netnih.govdrugbank.com Studies using isolated sarcoplasmic reticulum vesicles from skeletal muscle have shown that this compound inhibits [³H]ryanodine binding with a Ki of approximately 150 nM in both malignant hyperthermia-susceptible and normal pig muscle. researchgate.netnih.gov This inhibition of ryanodine binding is associated with a decrease in the activation of the channel by calmodulin and Ca²⁺. researchgate.netnih.gov

While RyR1 and RyR3 isoforms are competent to bind this compound, the cardiac isoform, RyR2, is generally considered less responsive under normal conditions, despite having a similar this compound-binding sequence. mdpi.comnih.gov However, evidence suggests that under certain pathological conditions, such as heart failure or catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 can become sensitive to this compound-mediated inhibition. mdpi.comjacc.orgahajournals.org In isolated sarcoplasmic reticulum from failing dog hearts, this compound has been shown to bind to RyR2 and suppress spontaneous Ca²⁺ leak. jacc.orgahajournals.org

In vitro muscle contractility assays have demonstrated the effect of this compound on skeletal muscle function. This compound inhibits twitch tensions in skeletal muscle fascicles, likely by indirectly preventing calcium release from the SR. nih.govncats.io It can also inhibit caffeine-induced contractures, potentially by accelerating calcium uptake into the SR. nih.gov The suppression of depolarization-induced elevation in intracellular calcium concentration in mammalian skeletal muscle fibers has been observed to be dose-dependent in voltage-clamp measurements. rupress.org For instance, 25 µM extracellular this compound caused a significant attenuation of intracellular calcium concentration. rupress.org

Studies on isolated cardiac tissues have generally shown little or no significant effect of this compound on contractility at concentrations that cause skeletal muscle relaxation. mdpi.comnih.gov However, some studies have indicated that higher concentrations might affect cardiac muscle contractility. nih.gov Investigations on isolated human uterine muscle have shown no effect of this compound sodium on spontaneous contractility. capes.gov.br

The interaction of this compound with RyRs involves binding to specific regions of the receptor. Photoaffinity labeling experiments using a photoactivatable analog of this compound, [³H]azidothis compound, have identified the N-terminal region (amino acids 590-609) of RyR1 as a binding site. nih.govnih.gov This region is located in a conformationally significant area of RyR1 involved in channel activity regulation. nih.gov While the identical sequence exists in RyR2, specific labeling of RyR2 by this compound has been less consistently demonstrated in vitro, although some functional studies suggest protective effects on heart function. nih.gov The this compound-binding site on RyR2 may be conformationally sensitive and influenced by environmental factors. nih.gov

Here are some examples of in vitro/ex vivo pharmacodynamic findings:

Experimental SystemObservationConcentration/ConditionReference
Isolated skeletal muscle SR vesicles (pig)Inhibition of [³H]ryanodine bindingKi ≈ 150 nM researchgate.netnih.gov
Isolated skeletal muscle SR vesicles (pig)Increased half-time for ⁴⁵Ca²⁺ release~3.5-fold increase researchgate.netnih.gov
Isolated cardiac SR vesiclesUnaffected ⁴⁵Ca²⁺ release and [³H]ryanodine binding- researchgate.netnih.gov
Isolated skeletal muscle fasciclesInhibition of twitch tensionsDose-dependent nih.govncats.io
Isolated skeletal muscle fasciclesInhibition of caffeine-induced contracturesTo a lesser extent than twitch tensions nih.gov
Mammalian skeletal muscle fibers (voltage-clamp)Suppression of depolarization-induced intracellular Ca²⁺ elevation25 µM extracellular this compound rupress.org
Isolated rat heartDose-dependent reduction of contractility (up to 75%)Various concentrations nih.gov
Isolated human uterine muscleNo effect on spontaneous contractilityUp to 20 µg/ml capes.gov.br
Isolated sarcoplasmic reticulum from failing dog heartsSuppression of spontaneous Ca²⁺ leak and stabilization of RyR2 interdomain interactionIC₅₀ = 0.3 µmol/l jacc.org
RyR1 (recombinant or in SR)Specific photolabeling by [³H]azidothis compound at amino acids 590-609- nih.govnih.gov

Note: Data compiled from various sources and may represent findings from different studies.

Advanced Research Methodologies for Dantrolene Studies

Use of Fluorescent Calcium Probes in Cellular and Tissue Models

Fluorescent calcium probes are indispensable tools for real-time monitoring of intracellular calcium concentration ([Ca²⁺]ᵢ) in live cells and tissues. These probes exhibit changes in fluorescence properties upon binding to calcium ions, allowing for quantitative or semi-quantitative assessment of calcium dynamics.

Examples of commonly used fluorescent calcium probes include Indo-1 and genetically encoded calcium indicators like R-GECO (a red fluorescent protein-based indicator) or GCaMPs. nih.govnih.govmdpi.com Indo-1 is a ratiometric dye, meaning its emission spectrum shifts upon calcium binding, allowing for calcium concentration calculation independent of dye concentration or excitation light intensity. researchgate.net Genetically encoded indicators like the GCaMP family and GECO variants offer the advantage of being expressed directly within specific cell types or subcellular compartments, providing targeted calcium monitoring. mdpi.com R-GECO is a red fluorescent indicator, expanding the palette of available calcium sensors. mdpi.com

These probes are utilized in cellular models, such as cultured cells expressing RyRs (e.g., HEK293 cells), and in tissue models, such as muscle fibers or cardiac slices, to observe how Dantrolene (B1669809) or other interventions affect calcium release from the SR. researchmap.jpnih.goversnet.orgnih.govnih.gov Confocal fluorimetry, often combined with these probes, allows for spatially resolved calcium imaging within single cells. ersnet.orgnih.gov For instance, Fura-2 acetoxymethyl ester (Fura-2 AM) is another calcium indicator used in studies investigating RyR function. oup.com Studies using calcium imaging with probes like Fura-2 have demonstrated that this compound can reduce intracellular calcium levels in cultured neurons subjected to oxygen-glucose deprivation. nih.gov Ratiometric imaging techniques, using probes like Indo-1, can provide detailed information about the involvement of RyRs in intracellular calcium dynamics in different cellular regions. researchgate.net

Electrophysiological Techniques

Electrophysiological techniques are critical for directly measuring ion flow through channels like RyRs and assessing membrane potential changes. These methods provide insights into the gating properties, conductance, and modulation of RyR channels by this compound and other factors.

Voltage-clamp: This technique is used to control the membrane potential of a cell or patch of membrane while measuring the resulting ionic current. While RyRs are primarily intracellular channels located on the SR membrane, voltage-clamp techniques can be applied to study RyR activity in contexts such as permeabilized cells or when RyRs are reconstituted into artificial membranes.

Planar Lipid Bilayer Reconstitution: This method involves incorporating purified or microsomal SR vesicles containing RyRs into an artificial lipid bilayer separating two compartments. ahajournals.org This allows for direct measurement of single RyR channel activity under precisely controlled ionic conditions and in the presence of potential modulators like this compound. Single-channel recordings in planar lipid bilayers have been used to show that this compound can inhibit RyR1 and RyR2 function in the presence of calmodulin. mdpi.com

Patch-clamp: This technique involves forming a tight seal (patch) between a glass microelectrode and the cell membrane to record ion currents through single channels or the entire cell membrane. While typically used for plasma membrane channels, variations like perforated patch or excised patch configurations can be adapted to study SR channels in some cell types or when SR membranes are accessible. ersnet.orgnih.gov Loose-patch clamp methods have also been applied to investigate effects on voltage-gated ionic currents following pharmacological RyR modulation in neurons. frontiersin.org

Electrophysiological studies, including patch-clamp and planar lipid bilayer recordings, are essential for characterizing the effects of this compound on RyR channel kinetics, such as open probability, mean open time, and conductance. ersnet.orgnih.govahajournals.org

Biochemical Assays for Ryanodine (B192298) Receptor Activity

Biochemical assays provide quantitative measurements of RyR activity and ligand binding, offering valuable information about the interaction of this compound with the receptor.

[³H]ryanodine binding: Ryanodine is a plant alkaloid that binds specifically to RyR channels, particularly in their open state, with high affinity. researchmap.jpnih.govmolbiolcell.org Using tritiated ([³H]) ryanodine allows for the quantitative measurement of the number of open or available RyR channels in a membrane preparation. researchmap.jpnih.govmolbiolcell.orgacs.org This assay is widely used to assess the effects of compounds like this compound on RyR channel activity. researchmap.jpnih.govacs.org Microsomal fractions enriched in RyRs, isolated from muscle tissues or cultured cells expressing RyRs, are commonly used for [³H]ryanodine binding assays. researchmap.jpnih.gov The assay can be performed with varying calcium concentrations to determine the calcium dependence of RyR activity and how it is modulated by test compounds. researchmap.jp Dose-dependence and isoform selectivity of RyR inhibitors can be assessed using this assay. researchmap.jpnih.gov

Calcium Efflux from SR Vesicles: This assay measures the release of calcium from isolated SR vesicles through RyR channels. Vesicles are pre-loaded with calcium, and then the addition of RyR activators triggers calcium release, which can be monitored using calcium indicators or electrodes. This method allows for the assessment of the rate and extent of calcium release mediated by RyRs and how it is affected by this compound.

These biochemical approaches provide crucial data on the binding affinity of this compound to RyRs and its impact on calcium release from intracellular stores. researchmap.jpnih.govresearchgate.netacs.org

Structural Biology Approaches

Structural biology techniques aim to determine the three-dimensional structure of RyR channels, providing insights into their architecture, the location of binding sites for ligands like this compound, and conformational changes associated with channel gating.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized the structural study of large protein complexes like RyRs, which have molecular weights exceeding 2 MDa. nih.govrupress.org This technique allows for the determination of near-atomic resolution structures of RyRs in different functional states (e.g., open and closed) and in the presence of regulatory molecules or drugs. rupress.orgcas.cnbiorxiv.org Cryo-EM reconstructions have revealed the mushroom-shaped structure of RyRs, with a large cytoplasmic region and a transmembrane domain containing the ion pore. mdpi.comnih.govrupress.org These structures provide a framework for understanding how this compound might interact with specific regions of the RyR to exert its inhibitory effect. nih.govrupress.org Studies have resolved RyR structures in detergent micelles and lipid nanodiscs or proteoliposomes, aiming to mimic the native membrane environment. biorxiv.orgmpg.de

Photoaffinity Labeling: This technique uses a modified ligand that, upon photoactivation (e.g., with UV light), forms a covalent bond with interacting residues on the protein. By using a photoactivable analog of this compound or a compound that binds to the this compound binding site, researchers can identify the specific amino acid residues within the RyR that constitute the binding site.

Quartz-Crystal Microbalance (QCM): QCM is a sensitive technique used to measure mass changes on a crystal surface. It can be used to study the binding of molecules to immobilized proteins, such as RyRs. While less common for direct RyR-Dantrolene binding studies compared to other methods, QCM could potentially be adapted to investigate the kinetics and thermodynamics of this compound binding to purified RyR components or reconstituted channels.

These structural approaches, particularly cryo-EM, provide essential context for interpreting functional data obtained from electrophysiological and biochemical assays, offering a molecular-level understanding of this compound-RyR interactions. nih.govrupress.orgmpg.de

Genetic Engineering and Site-Directed Mutagenesis for RyR Functional Analysis

Genetic engineering and site-directed mutagenesis are powerful tools for investigating the role of specific amino acid residues or domains within the RyR protein in channel function and modulation by this compound.

By introducing specific mutations into the RyR gene (e.g., RYR1, RYR2), researchers can alter the protein sequence and study the effects of these changes on calcium release, channel gating, and this compound sensitivity. acs.orggenecards.orgmedlineplus.gov Expression of wild-type or mutant RyRs in heterologous systems, such as HEK293 cells, allows for the study of channel function in a controlled environment. researchmap.jpnih.govacs.org

Site-directed mutagenesis can be used to identify residues involved in calcium binding, inter-domain interactions, or the binding of regulatory proteins or drugs like this compound. acs.org For example, studies using RyR1-RyR2 chimeras and site-directed mutagenesis have helped pinpoint regions involved in calcium-dependent inactivation of RyRs. acs.org Targeted mutagenesis of the ryanodine receptor gene has been used in animal models to study the functional consequences of RyR dysfunction. researchgate.net Researchers have demonstrated that this compound binds to specific amino acids within RyR1 and RyR2, suggesting the importance of these residues for its inhibitory action. researchgate.net

Optical Mapping and Imaging Techniques for Calcium Dynamics

Optical mapping and advanced imaging techniques allow for the visualization and analysis of calcium dynamics across larger areas of tissue or even in intact organs, providing insights into the coordinated activity of RyRs and the impact of this compound on calcium wave propagation and synchronicity.

Optical mapping involves using voltage-sensitive and calcium-sensitive fluorescent dyes to simultaneously record electrical activity and calcium transients from the surface of a tissue or heart. ahajournals.orgutwente.nlnih.govnih.gov This technique can reveal spatial and temporal patterns of calcium release, identify areas of abnormal calcium handling, and assess the effects of pharmacological agents like this compound on these dynamics. ahajournals.orgutwente.nlnih.govnih.govresearchgate.net

In situ confocal calcium imaging in intact hearts allows for the study of myocyte calcium dynamics under near-physiological conditions, revealing calcium release variability and the impact of RyR mutations or drug interventions. ahajournals.org Super-resolution imaging techniques, such as single-molecule localization microscopy, can provide high-resolution information about the distribution and clustering of RyRs in cardiac myocytes, offering structural context for functional studies. pnas.orgbiorxiv.org this compound has been shown to reduce spontaneous calcium release events and calcium transient abnormalities in studies using optical mapping and calcium imaging in models of atrial fibrillation. researchgate.net

These imaging approaches complement cellular-level studies by providing a broader perspective on how this compound influences calcium handling at the tissue or organ level, which is crucial for understanding its therapeutic effects in conditions like malignant hyperthermia or arrhythmias. ahajournals.orgresearchgate.net

Future Directions and Emerging Research Avenues for Dantrolene

Elucidation of Remaining Unknowns in RyR-Dantrolene Interaction Mechanisms

Despite decades of use, the precise molecular mechanism of dantrolene's interaction with the ryanodine (B192298) receptor (RyR) has remained a subject of intense investigation. Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have provided unprecedented insight into this interaction, yet key questions remain.

Cryo-EM studies have successfully visualized This compound (B1669809) bound to the skeletal muscle isoform of the ryanodine receptor (RyR1). biorxiv.orgbiorxiv.orgnih.gov These studies revealed that this compound binds to the cytoplasmic assembly of the channel, specifically within a V-shaped pocket in the P1 domain, far from the ion gate itself. biorxiv.orgbiorxiv.org The primary interaction involves π-π stacking between the phenyl group of this compound and the residue W882, supplemented by a hydrophobic interaction with W996 and polar interactions with R1000. biorxiv.org This binding is proposed to allosterically inhibit the channel by restricting the central activation module, effectively "cooling down" the hyperactive state often caused by malignant hyperthermia mutations. biorxiv.orgbiorxiv.orgnih.gov

However, the isoform selectivity of this compound is not fully understood. This compound effectively inhibits RyR1 and RyR3, but not the cardiac isoform, RyR2, under normal physiological conditions. nih.govnih.govresearchgate.net This is puzzling because the amino acid sequence identified as the binding site is highly conserved across all three isoforms. nih.govnih.gov The prevailing hypothesis is that the this compound-binding site on RyR2 is conformationally masked or inaccessible in its native state. nih.govnih.gov Future research will likely focus on molecular dynamics simulations to model the conformational changes that may expose this site under pathological conditions, such as heart failure, where this compound has shown some efficacy. nih.govacs.org Understanding what makes the RyR2 channel responsive to this compound in diseased states could open doors to new cardiac therapies. nih.gov

Table 1: Key Residues in the this compound-RyR1 Interaction

Residue Location Type of Interaction Reference
W882 P1 Domain π-π stacking biorxiv.org
W996 P1 Domain Hydrophobic biorxiv.org

Exploration of Novel Molecular Targets Beyond Ryanodine Receptors

While the primary target of this compound is unequivocally the ryanodine receptor, emerging evidence suggests that its biological effects may not be exclusively mediated through this interaction. Research is beginning to explore potential "off-target" effects that could contribute to its therapeutic profile and suggest new applications.

One prospective study has proposed that this compound may act as a multi-target agent, particularly in the context of neurodegenerative diseases like Alzheimer's. mdpi.com This research demonstrated for the first time that this compound can competitively inhibit monoamine oxidase B (MAO-B) and also shows activity as an acetylcholinesterase (AChE) inhibitor. mdpi.com Both MAO-B and AChE are established targets in neurodegenerative disease therapy.

Furthermore, some studies have hinted at an indirect influence on other cellular processes. For instance, this compound has been noted to attenuate the entry of extracellular calcium, although the mechanism remains unclear. biorxiv.org It is also suggested that this compound does not affect the kinetics of glutamate (B1630785) binding to its receptors or voltage-gated calcium channels, indicating its primary role is in modulating calcium release from intracellular stores. nih.gov The selectivity of this compound is a key feature; it has no significant negative inotropic effect on the heart because it does not inhibit RyR2 in its normal state. nih.gov However, under certain pathological conditions, the RyR2 channel may become sensitive to this compound, a phenomenon that warrants further investigation. nih.gov

Development of Advanced Experimental Models to Address Specific Calcium Dysregulation Pathways

The study of this compound's effects on pathological calcium dysregulation has been greatly advanced by the use of diverse experimental models, from single cells to whole organisms. Future research will depend on the development and refinement of these models to ask more specific questions about this compound's mechanism and therapeutic potential.

In vivo models have been crucial in preclinical studies. Various animal models have been employed, including:

Mouse Models: Transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD, 5XFAD, APPPS1) have been used to show that this compound can improve memory and learning, and in some cases, reduce amyloid beta burden. nih.govnih.gov The mdx mouse model for Duchenne muscular dystrophy has been instrumental in demonstrating that this compound can enhance the effects of exon-skipping therapies. nih.gov

Rat Models: Rat models of ischemia-reperfusion injury have been used to study this compound's protective effects in the brain and liver. nih.gov Cultured rat hippocampal neurons are used as an in vitro model for Alzheimer's disease to study this compound's effects on amyloid-beta-induced calcium dysregulation and cell death. nih.gov

Other Animal Models: Studies on ischemia-reperfusion injury have also utilized dog, gerbil, and rabbit models to assess this compound's efficacy. nih.govnih.gov

In vitro models allow for more controlled investigation of cellular and molecular mechanisms. These include:

Cultured Neurons: Primary hippocampal neurons from rats have been used to create an in vitro model of Alzheimer's disease, demonstrating that this compound protects against amyloid-beta-induced neurotoxicity by stabilizing intracellular calcium. nih.gov

Genetically Modified Cells: Human epidermal keratinocyte (HEKA) cells with a genetically knocked-down ATP2A2 gene (which codes for SERCA2) serve as a model for Darier disease. morressier.com Studies with these cells have shown that this compound can help retain endoplasmic reticulum calcium and improve cell adhesion. morressier.comembopress.org

The development of more sophisticated models, such as patient-derived induced pluripotent stem cells (iPSCs) differentiated into specific cell types (e.g., neurons, cardiomyocytes), will be a critical future direction. These models can better recapitulate human-specific aspects of diseases and provide a more accurate platform for testing this compound's efficacy and exploring its effects on specific calcium dysregulation pathways.

Potential for Repurposing and Novel Applications based on Mechanistic Insights from Preclinical Studies

The understanding that this compound stabilizes intracellular calcium homeostasis has spurred significant interest in repurposing it for conditions beyond malignant hyperthermia. Preclinical studies have provided a strong rationale for exploring its use in a variety of diseases characterized by calcium dysregulation.

Neurodegenerative Diseases: A substantial body of research points to this compound's potential as a neuroprotective agent. nih.gov In various animal models of Alzheimer's disease, this compound has been shown to improve memory and learning, reduce amyloid accumulation, and decrease neuroinflammation. nih.govnih.gov It is believed to work by inhibiting the over-activation of ryanodine receptors in neurons, which is considered an upstream event in the pathology of the disease. nih.govingentaconnect.com Preclinical studies have also suggested potential benefits in Huntington's disease, amyotrophic lateral sclerosis (ALS), and stroke. A key challenge has been this compound's limited penetration into the central nervous system, which has led to research into alternative delivery methods, such as intranasal administration, to enhance its brain concentration. nih.gov

Duchenne Muscular Dystrophy (DMD): Preclinical data from the mdx mouse model of DMD supports the repurposing of this compound as an adjunct therapy. nih.gov Studies have shown that when used in combination with antisense oligonucleotides for exon skipping, this compound modestly increases the production of dystrophin protein and improves muscle pathophysiology. nih.gov

Darier Disease: Darier disease is a genetic skin disorder caused by mutations in the ATP2A2 gene, leading to dysfunction of the SERCA2 calcium pump and impaired calcium homeostasis in the endoplasmic reticulum. embopress.org In vitro models of Darier disease have shown that this compound, by inhibiting calcium release through ryanodine receptors, can help retain calcium in the ER, promote cell adhesion, reduce ER stress, and suppress apoptosis. morressier.comembopress.org This suggests this compound could be a novel therapeutic approach for this condition. embopress.org

Table 2: Summary of Preclinical Findings for Repurposing this compound

Disease Area Experimental Model Key Findings Reference
Alzheimer's Disease 3xTg-AD and 5XFAD mice Improved memory, reduced amyloid accumulation, decreased neuroinflammation. nih.gov
Alzheimer's Disease Cultured rat hippocampal neurons Protected against amyloid-β₁₋₄₂-induced cell death by stabilizing calcium. nih.gov
Duchenne Muscular Dystrophy mdx mice Enhanced exon skipping and dystrophin protein expression in combination therapy. nih.gov
Darier Disease In vitro models (siATP2A2 HEKA cells) Increased ER calcium retention, improved cell adhesion, reduced ER stress and apoptosis. morressier.comembopress.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic view of this compound's effects, future research will need to move beyond single-target analysis and embrace a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—holds the key to a comprehensive understanding of this compound's mechanism of action and its impact on cellular networks.

Currently, research has touched upon elements of this approach. For example, studies on Darier disease have used qPCR to analyze the expression of genes related to ER stress and cell adhesion, finding that this compound can significantly lower the expression of ER stress-related genes. morressier.com Proteomics techniques, such as Western blotting, have been used to demonstrate that this compound can rescue the downregulation of the SERCA2 protein in cellular models of the disease. morressier.com

A full multi-omics approach would involve systematically analyzing changes across these different molecular layers in response to this compound treatment in various disease models. For instance, a transcriptomic analysis (e.g., RNA-seq) could reveal the broader gene networks modulated by this compound, while proteomics could identify changes in protein expression and post-translational modifications. Metabolomics could then link these changes to alterations in cellular metabolism, such as the effects on ATP production noted in studies related to malignant hyperthermia. mdpi.com

By integrating these large datasets, researchers can construct detailed models of the cellular pathways affected by this compound. This will not only provide a deeper mechanistic understanding but also help in identifying novel biomarkers to predict treatment response and discover new therapeutic indications for which this compound might be effective.

Q & A

Q. What is the primary mechanism of dantrolene in modulating intracellular calcium release, and how can this mechanism be experimentally validated?

this compound inhibits ryanodine receptors (RyRs), reducing calcium efflux from the sarcoplasmic reticulum. Validation involves in vitro calcium imaging (e.g., Fura-2 fluorescence in pancreatic acinar cells) and pharmacological antagonism assays. For example, 12 µM this compound significantly suppressed bile acid-induced calcium transients in pancreatic acinar cells, confirming RyR involvement . Experimental controls should include carbachol-induced maximal calcium responses as reference values.

Q. How should researchers design preclinical studies to assess this compound’s efficacy in neurological or metabolic disorders?

Preclinical models (e.g., PS19 tau transgenic mice for neurodegenerative studies) require pharmacokinetic analysis of brain/blood concentration ratios. Statistical methods like the Mann-Whitney test are used to compare this compound distribution across tissues . For metabolic disorders like Wolfram syndrome, prioritize measuring residual β-cell function (fasting/stimulated C-peptide levels) and visual acuity changes over 6-month trials .

Q. What are the key considerations for selecting endpoints in this compound clinical trials targeting endoplasmic reticulum stress disorders?

Primary endpoints should focus on safety (e.g., adverse events, tolerability) and secondary endpoints on functional outcomes (e.g., β-cell secretion capacity, neurological scores). Subgroup analyses by age and baseline disease severity (e.g., pediatric vs. adult cohorts) are critical, as efficacy trends differ . Use receiver-operator-characteristic (ROC) curves to identify predictive biomarkers (e.g., ΔC-peptide ≥ 0.12 ng/mL) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in adult vs. pediatric populations be reconciled methodologically?

Contradictions arise from differences in β-cell survival rates and disease progression stages. Address this by stratifying cohorts using baseline C-peptide thresholds (e.g., >0.38 ng/mL) and applying linear regression to correlate treatment response with disease severity markers (e.g., visual acuity, insulin secretion) . Use machine learning (e.g., random forests) to classify responders/non-responders based on calcium transient profiles .

Q. What experimental frameworks optimize this compound delivery to target tissues (e.g., brain) while minimizing systemic toxicity?

Intranasal nanoparticle formulations enhance brain bioavailability. Compare brain/blood concentration ratios via mass spectrometry and behavioral assays (e.g., motor function tests in tauopathy models). Statistical analysis should include 95% confidence intervals and non-parametric tests for skewed distributions .

Q. How should researchers address variability in calcium transient measurements when evaluating this compound’s effects on cardiomyocytes?

Standardize calcium imaging protocols using human iPSC-derived cardiomyocytes. Apply peak recognition algorithms to quantify transient amplitudes and latencies. Classify responses into "responder," "semi-responder," or "non-responder" categories using supervised learning (e.g., LS-SVM) and validate with cross-cohort reproducibility tests .

Q. What statistical approaches resolve conflicts between in vitro and in vivo data on this compound’s RyR inhibition potency?

Use meta-analysis to harmonize in vitro (e.g., acinar cell calcium flux) and in vivo (e.g., murine muscle rigidity assays) datasets. Apply two-way ANOVA to assess interaction effects between dose, tissue type, and RyR isoform expression. Report discrepancies in confidence intervals and effect sizes .

Methodological Guidelines

  • Data Analysis : For behavioral studies, use one-way or two-way ANOVA with Tukey’s post hoc tests .
  • Ethical Compliance : Exclude outliers (e.g., functionally blind subjects) from primary analyses but report their data in supplements .
  • Reproducibility : Publish raw datasets in repositories like Harvard Dataverse, including metadata on experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene
Reactant of Route 2
Reactant of Route 2
Dantrolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.